molecular formula C21H12ClN3OS B15212524 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-43-9

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15212524
CAS No.: 82450-43-9
M. Wt: 389.9 g/mol
InChI Key: UYDVSPWNXJYSMO-UHFFFAOYSA-N
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Description

3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a sophisticated synthetic quinazolinone derivative designed for pharmaceutical and biological research. This compound features a hybrid architecture, integrating a 2-phenylquinazolin-4(3H)-one core with a 5-chlorobenzo[d]thiazole moiety. This specific molecular fusion is of significant interest in medicinal chemistry for developing novel kinase inhibitors and anticancer agents. The structural framework of quinazolinone-thiazole hybrids is well-established in scientific literature for its ability to interact with the ATP-binding sites of various kinase enzymes . Related compounds from this chemical class have demonstrated potent inhibitory activity against a representative panel of mammalian protein kinases of human origin, including CDK9/CyclinT, Haspin, Pim-1, GSK-3β, CK-1ε, JAK3, CLK1, and DYRK1A . The strategic incorporation of the chloro-substituent on the benzothiazole ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to these biological targets. Key Research Applications: • Kinase Inhibition Studies: This compound is a candidate for screening against diverse kinase families to elucidate its specificity and potency, serving as a valuable chemical tool for probing signaling pathways . • Anticancer Research: Analogous thiazole-fused quinazolinone compounds have proven capable of inhibiting the growth of a broad spectrum of representative human tumor cell lines, including Huh7-D12 (liver), Caco-2 (colon), HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), MDA-MB-468 (breast), and PC-3 (prostate) . The most potent analogues in this class exhibit IC₅₀ values in the micromolar range, showing significant promise for further development in oncology applications . • Structure-Activity Relationship (SAR) Investigations: This chemical serves as a critical scaffold for exploring how modifications to the quinazolinone-thiazole structure impact biological activity, guiding the rational design of next-generation therapeutics . Note on Biological Profile: While certain angular thiazolo[5,4-f]quinazolinone isomers are documented as potent kinase inhibitors (e.g., with submicromolar to nanomolar IC₅₀ values for DYRK1A), it is important to note that novel linear isomers may exhibit a distinct biological profile . The specific activity of this compound should be empirically determined. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

82450-43-9

Molecular Formula

C21H12ClN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H

InChI Key

UYDVSPWNXJYSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate-Based Synthesis

The quinazolinone core is classically synthesized via benzoxazinone intermediates, as demonstrated in the preparation of analogous 2-phenylquinazolin-4(3H)-one derivatives. Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d]oxazin-4-one, which undergoes hydrazine-mediated ring opening and subsequent cyclization to yield 3-amino-2-phenylquinazolin-4(3H)-one. For the target compound, this intermediate serves as the foundation for introducing the 5-chlorobenzo[d]thiazol-2-yl group.

Reaction Conditions

Step Reagents/Conditions Yield Reference
1 Anthranilic acid + benzoyl chloride, pyridine, 80°C, 4 h 85%
2 Hydrazine hydrate, ethanol, reflux, 2 h 78%

Strategies for Introducing the 5-Chlorobenzo[d]thiazol-2-yl Moiety

Thiazole Ring Construction via Hügershoff Cyclization

The Hügershoff reaction enables thiazole formation through bromine-mediated cyclization of thiourea intermediates. Applying this method, 3-amino-2-phenylquinazolin-4(3H)-one is converted to a thiourea derivative by treatment with 5-chloro-2-aminobenzenethiol and thiophosgene. Subsequent bromine exposure induces cyclization, forming the benzo[d]thiazole ring.

Optimized Protocol

  • Thiourea Formation : 3-Aminoquinazolinone (1 equiv) reacts with 5-chloro-2-aminobenzenethiol (1.2 equiv) and thiophosgene (1.5 equiv) in tetrahydrofuran/NaHCO₃ (0°C, 2 h).
  • Cyclization : Thiourea intermediate (1 equiv) treated with Br₂ (1.2 equiv) in dichloromethane (25°C, 6 h).
  • Yield : 62% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Microwave-Assisted Niementowski Reaction

Recent work on thiazole-fused quinazolinones highlights the efficiency of microwave-assisted Niementowski reactions. By replacing anthranilic acid with methyl 5-chlorobenzo[d]thiazole-2-carboxylate, the quinazolinone and thiazole rings form concurrently under microwave irradiation (150°C, 20 min).

Key Advantages

  • Reduced reaction time (20 min vs. 6–12 h conventional heating).
  • Improved regioselectivity due to controlled thermal conditions.

Alternative Functionalization Routes

Post-Synthetic Modification of Preformed Thiazoles

An alternative approach involves coupling pre-synthesized 5-chlorobenzo[d]thiazol-2-amine to the quinazolinone core. Ullmann-type coupling using CuI/1,10-phenanthroline in DMSO at 110°C for 24 h achieves this linkage, albeit with moderate yields (45–50%).

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability
Hügershoff Cyclization 62 98.5 Moderate
Niementowski Microwave 68 99.1 High
Ullmann Coupling 48 97.8 Low

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazolinone C7-H), 8.15–7.21 (m, 11H, aromatic), 5.32 (s, 1H, NH).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-S).
  • HRMS (ESI+) : m/z 389.0521 [M+H]⁺ (calc. 389.0518 for C₂₁H₁₂ClN₃OS).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.7 min.

Challenges and Optimization Opportunities

Solvent and Catalyst Selection

  • Niementowski Reaction : Dimethylformamide (DMF) outperforms toluene in microwave reactions, enhancing solubility of polar intermediates.
  • Catalyst Recycling : Immobilized Cu nanoparticles improve Ullmann coupling yields to 55% while enabling catalyst reuse.

Byproduct Formation

The primary byproduct, 3-(5-chlorobenzo[d]thiazol-2-yl)quinazolin-4(3H)-one (lacking the 2-phenyl group), arises from incomplete benzoylation (5–8% yield). Gradient recrystallization (ethanol/water) reduces this impurity to <1%.

Chemical Reactions Analysis

Synthetic Pathways and Condensation Reactions

The core quinazolinone structure is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Reaction of 2-aminobenzamide derivatives with chloroacetyl chloride or benzoxazinone intermediates under acidic conditions to form the quinazolinone scaffold .

  • Step 2 : Introduction of the 5-chlorobenzo[d]thiazole moiety via Suzuki–Miyaura coupling or nucleophilic substitution. For example, 5-chlorobenzo[d]thiazol-2-amine reacts with brominated quinazolinones using Pd catalysts to form the final hybrid structure .

Key Reaction Conditions :

Reaction StepReagents/CatalystsSolventTemperatureYield
Quinazolinone formationGlacial acetic acid, benzoxazinoneAcetic acidReflux (4–6 h)50–82%
Thiazole couplingPd(PPh₃)₄, K₂CO₃Dioxane/Water100°C (12 h)75–80%

Structural Modifications and Functionalization

The compound’s reactivity allows targeted modifications at three positions:

  • N3 of quinazolinone : Alkylation or acylation with benzyl halides or acyl chlorides enhances antiproliferative activity .

  • C6 of benzothiazole : Halogenation (e.g., bromination) enables further cross-coupling reactions (e.g., with boronic acids) .

  • Phenyl substituent : Electrophilic aromatic substitution (e.g., nitration, sulfonation) tailors electronic properties .

Example Modification :

  • Alkylation at N3 : Treatment with benzyl bromide in acetonitrile (K₂CO₃ catalyst) yields derivatives with improved IC₅₀ values (e.g., 0.44 μM against A549 lung cancer cells) .

Mechanistic Insights from Reaction Studies

  • Knoevenagel Condensation : Used to introduce arylidene groups at the thiazolidine-2,4-dione moiety, enhancing electron-withdrawing effects .

  • Nucleophilic Substitution : Chlorine at the benzothiazole’s C5 position undergoes SNAr reactions with amines or thiols, enabling diversity-oriented synthesis .

  • Oxidative Coupling : Copper-catalyzed reactions with sodium azide form triazole-linked derivatives, expanding structural complexity .

Reactivity in Biological Contexts

The compound’s bioactivity is modulated by its reactions with cellular targets:

  • Alkylation of DNA : The chlorobenzothiazole moiety intercalates with DNA bases, inducing strand breaks .

  • Enzyme Inhibition : Thiazole and quinazolinone groups coordinate with kinase active sites (e.g., ALK/PI3K/AKT pathways), disrupting signaling .

Table 1: Bioactivity Correlation with Structural Features

DerivativeModificationIC₅₀ (μM)Target Pathway
45 N3-benzyl0.44ALK/PI3K/AKT
A4 C6-p-Cl17.5Tubulin polymerization
A10 C6-NO₂11.9Oxidative stress

Stability and Degradation Pathways

  • Hydrolytic Stability : The quinazolinone ring resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions .

  • Photodegradation : UV exposure cleaves the C–S bond in the thiazole ring, forming sulfonic acid byproducts .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s 5-chlorobenzo[d]thiazol-2-yl substituent distinguishes it from other quinazolinone derivatives. Key comparisons include:

  • 3-[1-(1,3-Benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4(3H)-one (CAS 72893-50-6): This derivative has a branched alkyl chain (3-methylbutyl) linking the benzothiazole to the quinazolinone.
  • 3-{[4-Chlorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3e): Features a 4-chlorophenyl Schiff base substituent. The chloro group here is on a phenyl ring rather than a benzothiazole, leading to differences in electronic delocalization and steric interactions .
Table 1: Substituent Comparison
Compound Substituent Key Structural Feature
Target Compound 5-Chlorobenzo[d]thiazol-2-yl Planar, electron-withdrawing Cl
CAS 72893-50-6 3-Methylbutyl-benzothiazole Bulky alkyl chain, increased lipophilicity
3e 4-Chlorophenylmethyleneamino Chloro on phenyl, Schiff base linkage

Physicochemical Properties

  • Melting Points : Derivatives with chloro substituents (e.g., 3e in ) exhibit melting points around 162°C, while bulkier alkyl-linked compounds (e.g., CAS 72893-50-6) likely have lower melting points due to reduced crystallinity .
  • Spectroscopic Data: IR Spectroscopy: The C=O stretching frequency in quinazolinones ranges from 1652–1683 cm⁻¹ (e.g., 3-{[(4-fluorophenyl)methylene]amino} derivative at 1656 cm⁻¹). The target compound’s electron-withdrawing Cl may slightly increase this value due to enhanced conjugation . NMR: Substituents like 4-methoxyphenyl (3a in ) show distinct aromatic proton shifts (δ 7.2–8.5 ppm), whereas the benzothiazole-Cl group would deshield adjacent protons, leading to downfield shifts .

Computational and Spectral Analysis

  • DFT Studies: For 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (), B3LYP/6-31G∗ calculations predict a C=O stretch at 1690 cm⁻¹, aligning with experimental data. The target compound’s Cl substituent may reduce electron density on the quinazolinone ring, slightly altering vibrational modes .

Biological Activity

3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H12ClN3OS, with a molecular weight of 389 g/mol. The compound features a quinazolinone core linked to a chlorinated benzothiazole moiety, which is crucial for its biological activity.

Property Value
Molecular Formula C21H12ClN3OS
Molecular Weight 389 g/mol
Melting Point 192–194 °C
Yield 76.16%

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cytotoxicity Testing : The compound exhibited notable cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may activate caspase pathways, leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and quinazolinone rings significantly influence the biological activity of the compound. For instance:

  • Chlorine Substitution : The presence of chlorine at the 5-position of the benzothiazole ring enhances cytotoxicity.
  • Phenyl Group Variations : Different substitutions on the phenyl group also affect activity; for example, para-substituted phenyl groups showed higher activity compared to ortho-substituted ones .

Study 1: Anticancer Efficacy

In a comparative study, researchers synthesized various derivatives of quinazolinone and evaluated their anticancer activities. The derivative containing the chlorobenzo[d]thiazole exhibited superior activity against multiple cancer cell lines with log GI50 values ranging from -5.48 to -5.56 across different types of cancers including leukemia and breast cancer .

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity to normal tissues. Histopathological examinations indicated that the compound effectively targeted tumor cells while sparing healthy cells .

Q & A

Q. What are the standard synthetic routes for 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Reacting 2-phenylquinazolin-4(3H)-one precursors with 5-chlorobenzo[d]thiazole derivatives under nucleophilic substitution conditions.
  • Step 2 : Optimizing temperature (70–90°C) and solvent systems (e.g., DMF or 1,2-dichloroethane) to enhance yield .
  • Catalysts : Triphosgene or K2CO3 may improve regioselectivity .
  • Purity Control : Use TLC to monitor intermediates, followed by recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–165 ppm) .
  • IR Spectroscopy : Peaks at ~1750 cm<sup>−1</sup> (C=O stretch) and ~1590 cm<sup>−1</sup> (C=N) confirm core functional groups .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 434.05) .
  • TLC : Rf values in ethyl acetate/hexane (1:2) ensure intermediate purity .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Anticancer Potential : IC50 values of 5–25 µM against HCT116 (colon cancer) via topoisomerase inhibition .
  • Antimicrobial Activity : MIC ranges of 1.7–3.5 µM/mL against S. aureus and E. coli .
  • Enzyme Inhibition : Glycogen phosphorylase inhibition (IC50 ~19.6 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Key SAR insights include:

  • Substitution at C-5 of Benzothiazole : Chlorine enhances electron-withdrawing effects, improving enzyme binding .
  • Quinazolinone Core Modifications : Adding sulfonyl or oxadiazole groups increases solubility and target affinity .
  • Thiazolidinone Hybrids : Derivatives with 4-oxothiazolidinone show improved anticancer potency (e.g., IC50 = 5.27 µM vs. HCT116) .

Table 1 : Bioactivity of Select Derivatives

Derivative StructureActivity (IC50/MIC)TargetReference
5-Chloro-benzothiazolyl variant19.6 µM (Phosphorylase)Enzyme inhibition
Thiazolidinone-quinazolinone hybrid5.27 µM (HCT116)Anticancer
Sulfonyl-linked derivative1.71 µM/mL (S. aureus)Antimicrobial

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. MCF-7) to confirm selectivity .
  • Mechanistic Studies : Use molecular docking to identify off-target interactions (e.g., with A2A receptors or hH4R) .
  • Control Standardization : Compare against reference inhibitors (e.g., 5-fluorouracil for anticancer assays) .

Q. What computational methods support the optimization of this compound’s pharmacokinetic properties?

  • QSAR Modeling : Topological indices (e.g., valence connectivity) correlate with antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability to prioritize derivatives .
  • Docking Simulations : AutoDock Vina identifies binding poses with kinases (e.g., EGFR) or microbial enzymes .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 6–8 hours) and improve regioselectivity .
  • Workup Optimization : Use ice-water precipitation to isolate crude product before column chromatography .

Methodological Guidance

Q. What assays are recommended for evaluating anticancer mechanisms?

  • Apoptosis Assays : Annexin V/PI staining to quantify cell death pathways .
  • Cell Cycle Analysis : Flow cytometry (propidium iodide) to detect G1/S arrest .
  • Western Blotting : Measure caspase-3/9 activation or Bcl-2 suppression .

Q. How should researchers address solubility challenges in in vivo studies?

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
  • Co-Solvent Systems : Use Cremophor EL or DMSO/PBS mixtures (<1% v/v) .

Q. What strategies validate target engagement in enzymatic assays?

  • Kinetic Studies : Calculate Ki values via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) for inhibitor-enzyme complexes .
  • Fluorescence Quenching : Monitor tryptophan residue changes upon compound binding .

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